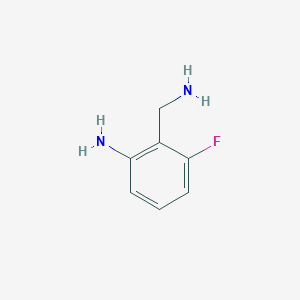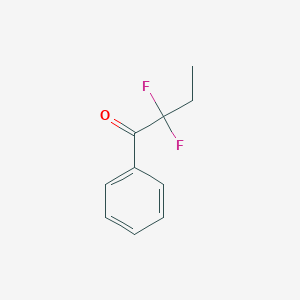
N-(3β-Hydroxylup-20(29)-én-28-oyl)glycine
Vue d'ensemble
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is a chemical compound derived from lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine includes a lupane skeleton with a hydroxyl group at the 3-beta position and a glycine moiety attached to the 28th carbon.
Applications De Recherche Scientifique
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other lupane-type triterpenoids and their derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mécanisme D'action
Target of Action
The primary targets of Betulinic Acid Gly DerivIt’s known that similar compounds, like betulinic acid, have been reported to exhibit anti-inflammatory, anti-hiv, and anti-cancer activities . The specific targets for these activities are still under investigation.
Mode of Action
The exact mode of action of Betulinic Acid Gly DerivStudies on betulinic acid suggest that it exerts its effects by inducing apoptosis in cells . It’s also been suggested that some Betulinic Acid analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .
Biochemical Pathways
The biochemical pathways affected by Betulinic Acid Gly DerivBetulinic acid has been found to exert anti-aging effects by participating in the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, foxo signaling pathway, etc .
Pharmacokinetics
The pharmacokinetics of Betulinic Acid Gly DerivFor betulinic acid, it has been found to demonstrate good human intestinal absorption (hia) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier .
Result of Action
The molecular and cellular effects of Betulinic Acid Gly DerivBetulinic acid has been found to inhibit the proliferation and migration of certain cancer cells . It’s also been suggested that Betulinic Acid could increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Betulinic Acid Gly DerivIt’s known that the production of similar compounds, like betulinic acid, depends on phytochemical extraction and semi-synthesis from betulin, a biosynthetic precursor of betulinic acid .
Analyse Biochimique
Biochemical Properties
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is most highly regarded for its anti-HIV-1 activity and specific cytotoxicity against a variety of tumor cell lines
Cellular Effects
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has been shown to inhibit the proliferation and migration of MDA-MB-231 cells, a type of breast cancer cell . It influences cell function by inducing apoptosis, as evidenced by induction of nuclear condensation and fragmentation .
Molecular Mechanism
While its mechanism of action has not been fully determined, it has been shown that some N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine typically involves the following steps:
Extraction and Isolation: The starting material, lupane-type triterpenoids, is extracted from natural sources such as plants.
Hydroxylation: The lupane skeleton undergoes hydroxylation at the 3-beta position using specific reagents and catalysts.
Glycine Conjugation: The hydroxylated lupane compound is then reacted with glycine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine may involve large-scale extraction and purification processes, followed by chemical synthesis steps optimized for high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the lupane skeleton or the glycine moiety.
Substitution: Functional groups on the lupane skeleton or glycine moiety can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can be compared with other similar compounds, such as:
3beta-Hydroxylup-20(29)-en-28-oic acid: A closely related compound with similar biological activities.
Betulinic Acid: Another lupane-type triterpenoid with well-documented anticancer properties.
Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
The uniqueness of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine lies in its specific structure and the presence of the glycine moiety, which may confer distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWWMLZMGWNPU-ZZJQNEBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938555 | |
| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174740-40-0 | |
| Record name | Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)



